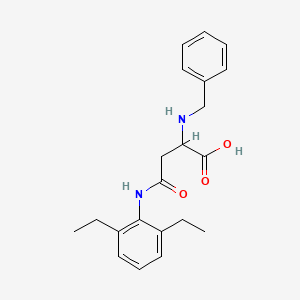

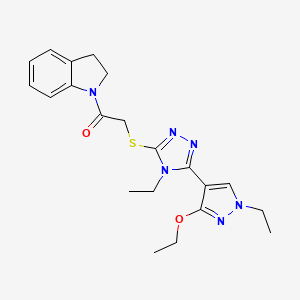

2-(Benzylamino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid, also known as BDBOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDBOB is a derivative of pyrrole-2,5-dione and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Peptidomimetics

4-Amino-3-(aminomethyl)benzoic acid (AmAbz) is a novel unnatural amino acid with promise in applications as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. AmAbz contains three distinct functionalities that could be discriminated from one another, making it valuable in the synthesis of complex molecular structures, such as branched pseudopeptides (Pascal et al., 2000).

Fluorescent Chromism and Sensing Devices

Sulfonic acid-substituted 2-(2′-hydroxyphenyl)benzothiazole, a molecule similar in structure to 2-(Benzylamino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid, was designed as a solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecule. This molecule responds to various types of organic bases and amines, making it applicable in solid-state sensing devices for biologically important molecules such as ammonia and histamine (Nakane et al., 2018).

Reactivity and Mechanism Studies

The reactivity of 4-oxobutanoic acids and their analogues with other compounds has been studied to understand their mechanisms. For example, the reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents have been analyzed to form benzopyrroloxazine derivatives. These studies provide insights into the nucleophilicity and reactivity of different functional groups in these molecules (Amalʼchieva et al., 2022).

ELISA Development

Fenthion haptens structurally related to 2-(Benzylamino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid were synthesized and used in the development of a competitive indirect enzyme-linked immunosorbent assay (ELISA). This ELISA is effective for the determination of fenthion, demonstrating the utility of these compounds in the development of analytical tools for monitoring agricultural samples (Zhang et al., 2008).

Drug Design and Pharmacophore Studies

Carboxylic acid derivatives, including those structurally related to 2-(Benzylamino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid, have been designed and synthesized for use in pharmacophore and quantitative structure-activity relationship (QSAR) models. These models explore the structural requirements controlling the observed cytotoxic properties of these compounds, illustrating their potential in drug design and development (Abdel-Atty et al., 2014).

properties

IUPAC Name |

2-(benzylamino)-4-(2,6-diethylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-16-11-8-12-17(4-2)20(16)23-19(24)13-18(21(25)26)22-14-15-9-6-5-7-10-15/h5-12,18,22H,3-4,13-14H2,1-2H3,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUXJSXDFLYFAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2416565.png)

![5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one](/img/structure/B2416567.png)

![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)

![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)